![molecular formula C9H8BrClO2 B043913 Methyl 2-(2-bromo-4-chlorophenyl)acetate CAS No. 115871-49-3](/img/structure/B43913.png)
Methyl 2-(2-bromo-4-chlorophenyl)acetate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Methyl 2-(2-bromo-4-chlorophenyl)acetate involves several chemical reactions, including esterification, condensation, and N-alkylation. For example, optimized synthesis conditions for similar compounds have been studied to achieve high yields through reactions involving thionyl chloride, methanol, and specific temperature and time conditions (Wang Guo-hua, 2008).
Molecular Structure Analysis
Molecular and electronic structure analyses of compounds with similar bromo-chlorophenyl groups have been conducted using techniques like X-ray single crystal diffraction, FT-IR, UV-Vis, and NMR spectroscopy. Density functional theory (DFT) calculations help in understanding the stability and electronic properties of these compounds (B. K. Kırca, Ç. A. Kaştaş, C. Ersanli, 2021).
Chemical Reactions and Properties
Chemical reactions involving this compound and its analogs include Fries rearrangement, Suzuki cross-coupling reactions, and chlorination reactions. These processes lead to various derivatives with potential applications in medicinal chemistry and materials science (P. Procopiou, D. Coe, George Procopiou, 2017).
Physical Properties Analysis
The physical properties of compounds containing bromo and chloro phenyl groups, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and material development. Crystallographic studies provide insights into the arrangement and interactions of molecules in the solid state (Dominika N. Lastovickova, J. L. La Scala, R. Sausa, 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, of this compound derivatives, are important for their utilization in organic synthesis. Studies on these compounds reveal their potential as intermediates in the synthesis of more complex molecules (M. P. Hartshorn, M. C. Judd, W. Robinson, 1986).
Scientific Research Applications
Synthesis Methods
- Methyl 2-(2-bromo-4-chlorophenyl)acetate is involved in the synthesis of various compounds, such as α-bromophenylacetic acid derivatives. A study demonstrated the synthesis of these derivatives using 1-Methylsulfmyl-1-(methylthio)-2-phenylethylene and 1-methylsulfinyl-1-(methylthio)-2-(p-chlorophenyl)ethylene in the presence of bromine in different solvents (Ogura, Furukawa, & Tsuchihashi, 1975).
- Another research focused on the synthesis of 2-arylamino 4-(4-chlorophenyl) thiazole-5-acetic acids/esters using methyl 3-bromo-3-(4-chlorobenzoyl) propionate, highlighting the compound's role in synthesizing anti-inflammatory and analgesic agents (Attimarad & Bagavant, 1999).
Intermediate in Drug Synthesis
- This compound is also used in the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, an intermediate in pharmaceutical compounds (Wang Guo-hua, 2008).
- It is a critical intermediate in the improved synthesis of Clopidogrel sulfate, a widely used antiplatelet drug (Hu Jia-peng, 2012).
Role in Novel Compounds Development
- This compound was used in the synthesis of a positional isomer of clopidogrel hydrogen sulfate, illustrating its application in developing novel pharmaceutical agents (Zou Jiang et al., 2010).
- It is also integral in the preparation of Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate, an experiment that enhances students' interest in scientific research and experimental skills (W. Min, 2015).
Versatility in Chemical Synthesis
- This compound is used in the green synthesis of substituted 2-hydroxy-acetophenones, showcasing its versatility in environmentally friendly chemical processes (Gao Wen-ta, 2014).
Safety and Hazards
“Methyl 2-(2-bromo-4-chlorophenyl)acetate” is classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w value, suggests that it may have good bioavailability .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect its action. The compound is typically stored in a sealed, dry environment at room temperature , suggesting that it may be sensitive to moisture and temperature changes.
properties
IUPAC Name |
methyl 2-(2-bromo-4-chlorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGRTSYKKXHITJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641031 | |
Record name | Methyl (2-bromo-4-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
115871-49-3 | |
Record name | Methyl 2-bromo-4-chlorobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115871-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2-bromo-4-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, 2-bromo-4-chloro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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